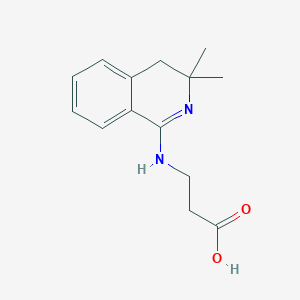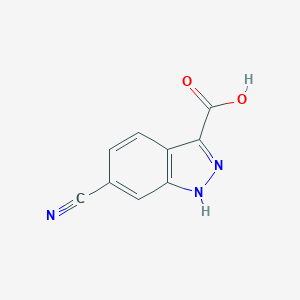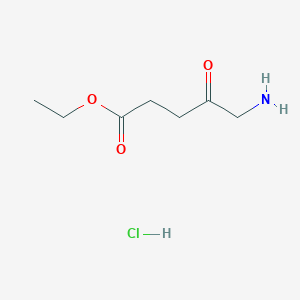
(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" is a structurally interesting molecule due to its difluorinated and hydroxymethylated furan ring. Such compounds are important in synthetic organic chemistry for their potential applications in material science and as intermediates for complex molecule synthesis. The presence of fluorine atoms significantly influences the physical and chemical properties of the molecule, making it a valuable target for research.
Synthesis Analysis
The synthesis of related furanones involves strategic functionalization and cyclization reactions. A method for synthesizing 4-halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids illustrates a possible approach to structurally similar compounds (Ma, Wu, & Shi, 2004). Additionally, the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones by lactonisation shows the effects of substituents on cyclisation ability, providing insights into the synthesis of difluorinated furan derivatives (Hajduch et al., 2014).
Molecular Structure Analysis
The structural elucidation of related compounds, such as 4-halo-5-hydroxyfuran-2(5H)-ones, has been confirmed through X-ray single-crystal diffraction studies, which could similarly apply to understanding the detailed molecular structure of "this compound" (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
The chemical reactivity of furan derivatives can be influenced by substituents such as fluorine. Studies on the catalytic synthesis and reactions of biomass-derived furan compounds, including fluorination and hydrogenation reactions, provide insights into the chemical behavior and potential reactivity patterns of the subject compound (Zhang et al., 2023).
Physical Properties Analysis
The physical properties of fluorinated furan derivatives, such as solubility, melting point, and boiling point, are significantly affected by the presence of fluorine atoms and hydroxyl groups. The analysis of biobased polyesters using furan derivatives as building blocks provides useful data on material properties relevant to "this compound" (Jiang et al., 2014).
Chemical Properties Analysis
The presence of difluoro and hydroxymethyl groups in furanones alters their chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in ring-opening reactions. The synthesis and functionalization of furan derivatives for high-value chemical production from biomass sources, such as 5-hydroxymethylfurfural, illustrate the versatility and chemical richness of such structures (Kong et al., 2018).
Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Sustainable Chemistry
Recent advances in biomass conversion emphasize the potential of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one and its derivatives in sustainable chemistry. These compounds are derived from 5-hydroxymethylfurfural (HMF), a versatile platform chemical that can be produced from plant biomass, such as hexose carbohydrates and lignocellulose. The transformation of HMF into a wide array of chemicals, including monomers for polymers, fuels, and various functional materials, highlights a shift towards utilizing renewable resources in the chemical industry. This approach not only aims to replace non-renewable hydrocarbon sources but also to extend the application of HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, in producing environmentally friendly and sustainable materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Catalytic Transformation for Value-Added Products
The catalytic transformation of biomass-derived furfurals to value-added compounds, like cyclopentanones and their derivatives, has gained attention for its potential in biorefineries. These transformations utilize renewable feedstocks to produce a broad spectrum of chemicals, demonstrating the feasibility of replacing petrochemicals with bio-based alternatives. Research in this area focuses on developing efficient, scalable, and environmentally friendly catalytic processes. Such advancements are crucial for the practical application and commercialization of biomass-derived chemicals, offering a sustainable pathway for the chemical industry's future (Dutta & Bhat, 2021).
Adhesive Applications and Environmental Benefits
Investigations into the use of HMF and its derivatives in adhesive systems reveal potential environmental benefits and practical applications. For example, in the wood and foundry industries, HMF-based adhesives could replace fossil-based binders, significantly reducing the reliance on non-renewable resources. This research highlights the potential of HMF and its derivatives to serve as key renewable reactants in developing sustainable adhesive systems, which could lead to greener production processes and products (Thoma et al., 2020).
Eigenschaften
IUPAC Name |
(4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJTMLCLDWDQO-HRFVKAFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)(F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H](C(C(=O)O1)(F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445301 |
Source


|
| Record name | (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166275-25-8 |
Source


|
| Record name | (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)


![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

